molecular formula C10H19FO2 B8468477 Ethyl 2-fluorooctanoate CAS No. 7740-65-0

Ethyl 2-fluorooctanoate

Cat. No. B8468477
M. Wt: 190.25 g/mol
InChI Key: NFDMKHDTJTUURN-UHFFFAOYSA-N
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Patent
US05986096

Procedure details

--A mixture of acetamide (49 g) and ethyl 2-bromooctanoate 64 (100 ml, 0.464 mol) was heated at 80° C. (reaction temperature) with mechanical stirring under nitrogen until homogeneous. Anhydrous potassium fluoride (49.3 g, 0.84 mol) was added followed by tetrabutylammonium fluoride (3.25 ml). The mixture was heated for 5 h at 140° C. with rapid stirring and allowed to cool to 90° C. prior to pouring into ice (400 ml). The reaction vessel was rinsed with water and dichloromethane which were added to the ice mixture. The aqueous phase was extracted with dichloromethane (3 times); the combined organic solutions were dried (Na2SO4) and filtered. The solution was cooled to 5° C. under nitrogen and bromine (19.3 ml, 0.375 mol) was added. After 3 h saturated sodium thiosulfate solution (150 ml) was added. The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine, dried (Na2SO4) and evaporated. The residue was distilled to give pure ethyl 2-fluorooctanoate 65 (33.9 g, 38%); b.p. 56-61° C. at 0.5 mm Hg; νmax /cm-1 (film) 2930, 2860, 1760, 1740, 1370, 1275, 1205, 1090 and 1030; δ 0.88 (3H, t, Me), 1.20-1.56 (11H, m), 1.75-2.13 (2H, m), 4.26 (2H, q, ) and 4.90(1H, 2JHF 46 and J8, CHF); m/z 190 (M+), 185, 168, 161, 143, 129, 113 and 106.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
19.3 mL
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N)(=O)C.Br[CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[F-:18].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.BrBr>S([O-])([O-])(=O)=S.[Na+].[Na+]>[F:18][CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
100 mL
Type
reactant
Smiles
BrC(C(=O)OCC)CCCCCC
Step Two
Name
Quantity
49.3 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
3.25 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Five
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrBr
Step Six
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring under nitrogen until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 5 h at 140° C.
Duration
5 h
STIRRING
Type
STIRRING
Details
with rapid stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 90° C.
WASH
Type
WASH
Details
The reaction vessel was rinsed with water and dichloromethane which
ADDITION
Type
ADDITION
Details
were added to the ice mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C. under nitrogen
WASH
Type
WASH
Details
The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05986096

Procedure details

--A mixture of acetamide (49 g) and ethyl 2-bromooctanoate 64 (100 ml, 0.464 mol) was heated at 80° C. (reaction temperature) with mechanical stirring under nitrogen until homogeneous. Anhydrous potassium fluoride (49.3 g, 0.84 mol) was added followed by tetrabutylammonium fluoride (3.25 ml). The mixture was heated for 5 h at 140° C. with rapid stirring and allowed to cool to 90° C. prior to pouring into ice (400 ml). The reaction vessel was rinsed with water and dichloromethane which were added to the ice mixture. The aqueous phase was extracted with dichloromethane (3 times); the combined organic solutions were dried (Na2SO4) and filtered. The solution was cooled to 5° C. under nitrogen and bromine (19.3 ml, 0.375 mol) was added. After 3 h saturated sodium thiosulfate solution (150 ml) was added. The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine, dried (Na2SO4) and evaporated. The residue was distilled to give pure ethyl 2-fluorooctanoate 65 (33.9 g, 38%); b.p. 56-61° C. at 0.5 mm Hg; νmax /cm-1 (film) 2930, 2860, 1760, 1740, 1370, 1275, 1205, 1090 and 1030; δ 0.88 (3H, t, Me), 1.20-1.56 (11H, m), 1.75-2.13 (2H, m), 4.26 (2H, q, ) and 4.90(1H, 2JHF 46 and J8, CHF); m/z 190 (M+), 185, 168, 161, 143, 129, 113 and 106.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
19.3 mL
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N)(=O)C.Br[CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[F-:18].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.BrBr>S([O-])([O-])(=O)=S.[Na+].[Na+]>[F:18][CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
100 mL
Type
reactant
Smiles
BrC(C(=O)OCC)CCCCCC
Step Two
Name
Quantity
49.3 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
3.25 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Five
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrBr
Step Six
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with mechanical stirring under nitrogen until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction temperature)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 5 h at 140° C.
Duration
5 h
STIRRING
Type
STIRRING
Details
with rapid stirring
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 90° C.
WASH
Type
WASH
Details
The reaction vessel was rinsed with water and dichloromethane which
ADDITION
Type
ADDITION
Details
were added to the ice mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C. under nitrogen
WASH
Type
WASH
Details
The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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